molecular formula C24H20FN3O4S B2974354 ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-10-5

ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2974354
CAS No.: 851949-10-5
M. Wt: 465.5
InChI Key: WDCSCBVKRJLSIV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 3,5-dimethylbenzamido substituent at position 5, a 4-fluorophenyl group at position 3, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSCBVKRJLSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-10-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H20FN3O4S
  • Molecular Weight : 465.5 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with specific biological targets. The presence of the 4-fluorophenyl group enhances lipophilicity and binding affinity to target proteins, while the thieno[3,4-d]pyridazine scaffold contributes to its pharmacological properties. The compound is thought to modulate enzyme activity and cellular pathways involved in cancer proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, a study reported that certain derivatives showed potent growth inhibition across various human tumor cell lines (NCI 60) with IC50 values significantly lower than standard treatments like 5-fluorouracil .

CompoundIC50 (μM)Activity
Ethyl 5-(3,5-dimethylbenzamido)-...TBDPotentially high
Compound 200.20Strong DHFR inhibitor
Methotrexate (MTX)0.22Standard reference

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for cancer cell proliferation. Inhibitory assays indicated that similar compounds exhibit potent inhibition with IC50 values comparable to established drugs .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds induced apoptosis and cell cycle arrest in the G2/M phase, leading to increased levels of caspases-3 and -9, which are markers of apoptosis .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR revealed that modifications in the thieno[3,4-d]pyridazine structure could enhance biological activity. The introduction of different substituents on the phenyl ring significantly affected binding affinity and inhibitory potency against target enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound, key comparisons are drawn with structurally similar molecules (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Findings
Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3,5-Dimethylbenzamido, 4-fluorophenyl, ethyl ester 481.52 (calculated) Hypothesized kinase inhibition (structural analogy)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Pyrazole 4-Aminosulfonylphenyl, 4-fluorophenyl 630.10 (observed) Antimicrobial activity (methodology described)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl, thiophene carboxylate 560.2 (M++1) Anticancer screening candidate

Key Observations:

Core Heterocycle Differences: The thieno[3,4-d]pyridazine core distinguishes the target compound from pyrazole (e.g., 4h) or pyrazolo[3,4-d]pyrimidine derivatives . This core influences electronic properties and binding affinity.

The 4-fluorophenyl moiety is a common feature across analogs, suggesting its role in π-π stacking interactions with biological targets.

Biological Activity : While direct activity data for the target compound is unavailable, pyridazine derivatives are frequently explored as kinase inhibitors, whereas pyrazole analogs (e.g., 4h) show antimicrobial efficacy .

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